molecular formula C18H12ClN5O B505299 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide

Cat. No.: B505299
M. Wt: 349.8g/mol
InChI Key: ITXRBYMURJIJKD-UHFFFAOYSA-N
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Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide is an organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide typically involves a series of organic reactions. One common method includes the reaction of 6-chloro-2-phenyl-2H-benzotriazole with pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used as a UV absorber or stabilizer in polymers, coatings, and adhesives to protect materials from UV radiation.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)nicotinamide can be compared with other benzotriazole derivatives, such as:

  • N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-methoxybenzamide
  • N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxy-2-naphthamide

These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridine-3-carboxamide moiety, which may confer distinct properties and applications.

Properties

Molecular Formula

C18H12ClN5O

Molecular Weight

349.8g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C18H12ClN5O/c19-14-9-16-17(23-24(22-16)13-6-2-1-3-7-13)10-15(14)21-18(25)12-5-4-8-20-11-12/h1-11H,(H,21,25)

InChI Key

ITXRBYMURJIJKD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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